Ethyl 2-(4-methoxyphenyl)sulfanylacetate
Overview
Description
Ethyl 2-(4-methoxyphenyl)sulfanylacetate is a chemical compound with the CAS Number: 28743-98-8 and Linear Formula: C11H14O3S . It has a molecular weight of 226.3 .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl [(4-methoxyphenyl)sulfanyl]acetate . The InChI Code is 1S/C11H14O3S/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid or viscous liquid at room temperature . It should be stored in a dry place .Scientific Research Applications
Corrosion Inhibition
Ethyl 2-(4-methoxyphenyl)sulfanylacetate and related compounds have shown promise as corrosion inhibitors. For instance, pyran derivatives including ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate have been studied for their corrosion mitigation effects on mild steel in sulphuric acid solutions. These compounds exhibit high inhibition efficiency and follow Langmuir adsorption isotherm, suggesting their potential in protecting metals against corrosion (Saranya et al., 2020).
Antimicrobial Properties
This compound derivatives have been explored for their antimicrobial properties. A series of novel compounds including ethyl 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones have demonstrated significant antibacterial activity, highlighting their potential as antimicrobial agents (Patil et al., 2010).
Anticancer Applications
This compound-related compounds have been studied in cancer research. For example, 2-methylsulfanyl and related EMATE derivatives showed notable antiproliferative activity against various human cancer cell lines. These compounds have also demonstrated effectiveness as inhibitors of angiogenesis, which is crucial in cancer treatment (Leese et al., 2005).
Chemical Synthesis
In chemical synthesis, this compound and its analogs play a significant role. They are used in the synthesis of complex chemical structures, such as ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which are important in various chemical reactions and processes (Pokhodylo & Obushak, 2019).
Anti-Helicobacter Pylori Agents
Compounds derived from this compound have been investigated as potential agents against Helicobacter pylori. These compounds showed potent and selective activities against this gastric pathogen, suggesting their potential use in treating related gastrointestinal disorders (Carcanague et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDBJTGAQFVAEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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